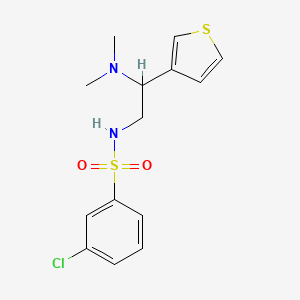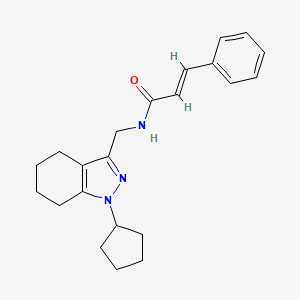
N-ethyl-1-methyl-4-nitro-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-ethyl-1-methyl-4-nitro-1H-pyrazole-3-carboxamide” is a compound that belongs to the pyrazole family . Pyrazoles are a class of compounds that have a 5-membered ring structure made up of three carbon atoms and two adjacent nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For example, ethyl 1-methyl-3- (trifluoromethyl)-1H-pyrazole-4-carboxylate can be prepared via substitution reaction with iodomethane .Molecular Structure Analysis
The molecular structure of pyrazoles is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The exact molecular structure of “this compound” would require more specific information or computational analysis.Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including multicomponent reactions, dipolar cycloadditions, and cyclocondensations .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide is described as an off-white to light brown solid .Scientific Research Applications
Agrochemical and Antifungal Properties Pyrazole carboxamide derivatives, including compounds similar to N-ethyl-1-methyl-4-nitro-1H-pyrazole-3-carboxamide, are notably utilized in agrochemicals due to their nematocidal and fungicidal properties. A study revealed that some fluorine-containing pyrazole carboxamides demonstrated good nematocidal activity against certain nematodes, although they exhibited weak fungicidal activity. This indicates their potential application in agriculture for protecting crops from nematode infestation (Zhao et al., 2017).
Antiviral Properties Furthermore, this compound derivatives have shown promising results in the field of virology. Specifically, certain bis-pyrazole compounds demonstrated a significant inactivation effect against the Tobacco Mosaic Virus (TMV), showcasing the potential of these compounds in developing new antiviral agents (Zhang et al., 2012).
Application in PET Imaging The pyrazole carboxamide framework is also explored in the development of diagnostic tools. For example, a new potential positron emission tomography (PET) tracer for imaging cancer tyrosine kinase was prepared using a pyrazole carboxamide derivative, indicating its application in medical imaging and cancer diagnosis (Wang et al., 2005).
Herbicidal and Crop Safety In agriculture, novel 1-alkyl-3-aryloxypyrazole-4-carboxamide derivatives were synthesized and evaluated for their herbicidal activity and crop safety. These derivatives showed good results, especially in controlling weeds and ensuring crop safety, indicating their potential use as herbicides (Ohno et al., 2004).
Antifungal Activity Additionally, certain N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and exhibited moderate antifungal activities. This showcases their potential as a base for developing new antifungal agents (Wu et al., 2012).
Future Directions
The future directions for research on “N-ethyl-1-methyl-4-nitro-1H-pyrazole-3-carboxamide” and related compounds could include further exploration of their synthesis methods, investigation of their biological activities, and development of new applications in various fields such as medicinal chemistry, drug discovery, and agrochemistry .
properties
IUPAC Name |
N-ethyl-1-methyl-4-nitropyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3/c1-3-8-7(12)6-5(11(13)14)4-10(2)9-6/h4H,3H2,1-2H3,(H,8,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVPBHLBADCDPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NN(C=C1[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(2,5-dimethylphenylsulfonamido)acetamide](/img/structure/B2466114.png)

![1-pentyl-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2466116.png)

![3-(((4-Methylpyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2466121.png)

![N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2466124.png)
![6-(3-Ethoxypropyl)-2-[(2-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2466125.png)

![4-[(Phenylsulfanyl)methyl]-1-(phenylsulfonyl)-4-piperidinol](/img/structure/B2466127.png)

![2-[2-[(2-anilino-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2466130.png)